
Phosphine, dicyclohexyl(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, dicyclohexyl(4-methoxyphenyl)- is an organophosphorus compound with the molecular formula C₁₉H₂₉OP and a molecular weight of 304.4067 g/mol . This compound is characterized by the presence of a phosphine group bonded to two cyclohexyl groups and a 4-methoxyphenyl group. It is commonly used as a ligand in organometallic chemistry and homogeneous catalysis .
Métodos De Preparación
The synthesis of phosphine, dicyclohexyl(4-methoxyphenyl)- typically involves the reaction of chlorophosphines with Grignard reagents or organolithium compounds . One common method is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency in producing various phosphine derivatives .
Análisis De Reacciones Químicas
Phosphine, dicyclohexyl(4-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phosphine, dicyclohexyl(4-methoxyphenyl)- has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of phosphine, dicyclohexyl(4-methoxyphenyl)- involves its ability to act as a ligand, forming complexes with transition metals . These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific catalytic process and the transition metal used.
Comparación Con Compuestos Similares
Phosphine, dicyclohexyl(4-methoxyphenyl)- can be compared with other similar compounds, such as:
Tris(4-methoxyphenyl)phosphine: This compound has three 4-methoxyphenyl groups bonded to the phosphine center and is also used as a ligand in organometallic chemistry.
Dicyclohexylphenylphosphine: This compound has two cyclohexyl groups and one phenyl group bonded to the phosphine center and is used in similar catalytic applications.
Dicyclohexyl(4-isopropylphenyl)phosphine: This compound has two cyclohexyl groups and one 4-isopropylphenyl group bonded to the phosphine center and is used in various chemical reactions.
Phosphine, dicyclohexyl(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which can influence its electronic and steric properties, making it suitable for specific catalytic applications .
Propiedades
Número CAS |
40438-63-9 |
|---|---|
Fórmula molecular |
C19H29OP |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
dicyclohexyl-(4-methoxyphenyl)phosphane |
InChI |
InChI=1S/C19H29OP/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h12-15,17-18H,2-11H2,1H3 |
Clave InChI |
MVJMDUZAQQJRAH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


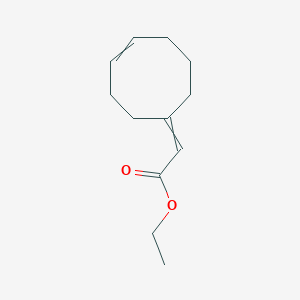
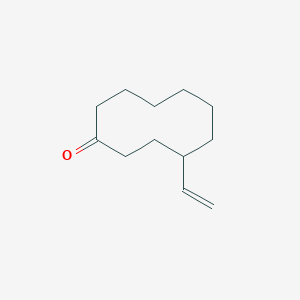
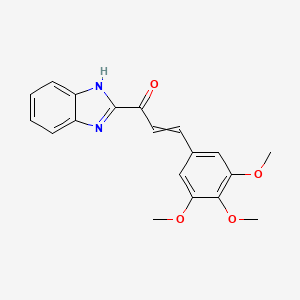
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
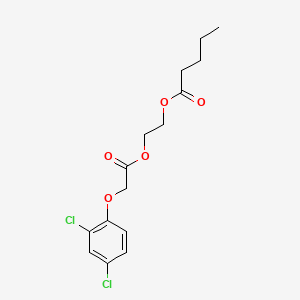
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-(3-methoxyphenyl)urea;ethanesulfonic acid](/img/structure/B14663382.png)
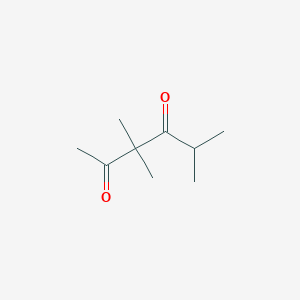
![Triphenyl[phenyl(phenylmethanesulfonyl)methylidene]-lambda~5~-phosphane](/img/structure/B14663392.png)

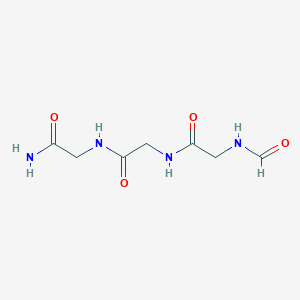
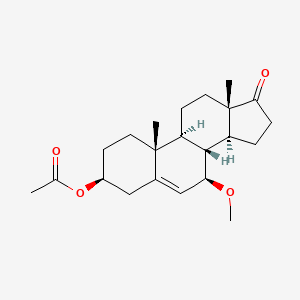


![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
